molecular formula C12H9ClN2O2S B2491500 methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate CAS No. 478032-41-6

methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate

Cat. No. B2491500
CAS RN: 478032-41-6
M. Wt: 280.73
InChI Key: YJYIOLKYLNUOIL-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate” is a chemical compound that can also be referred to as “methyl 4-[(E)-[(2-chloro-1,3-thiazol-5-yl)methylidene]amino]benzoate” or "Benzoic acid, 4-[[(2-chloro-5-thiazolyl)methylene]amino]-, methyl ester" .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate, also known as methyl 4-[(E)-[(2-chloro-1,3-thiazol-5-yl)methylidene]amino]benzoate:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. The thiazole ring in its structure is known for its antimicrobial properties, which can be effective against a variety of bacterial and fungal strains . Research has demonstrated that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Research

Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate has been investigated for its anticancer properties. The compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy . Studies have focused on its efficacy against various cancer cell lines, including breast and colon cancer.

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, which can help in reducing inflammation . This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. The presence of the thiazole ring contributes to its ability to scavenge free radicals and protect cells from oxidative stress . This property is particularly valuable in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Antifungal Applications

The compound has also been researched for its antifungal properties. Thiazole derivatives are known to inhibit the growth of various fungal species, making them useful in the treatment of fungal infections. This application is particularly important in the development of new antifungal agents to combat resistant strains.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

properties

IUPAC Name

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-17-11(16)8-2-4-9(5-3-8)14-6-10-7-15-12(13)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIOLKYLNUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate

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